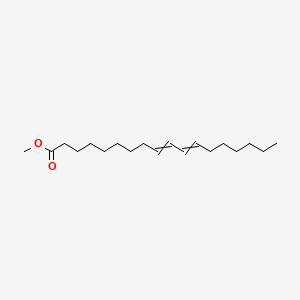

Methyl octadeca-9,11-dienoate

Description

Chemical Identity and Structural Characterization of Methyl Octadeca-9,11-Dienoate

Systematic Nomenclature and Isomerism

IUPAC Nomenclature and CAS Registry Numbers

The IUPAC name for the (9E,11E) isomer is methyl (9E,11E)-octadeca-9,11-dienoate , with the CAS Registry Number 13038-47-6 . The (9Z,11E) and (9Z,11Z) isomers are registered under CAS Numbers 13058-52-1 and 822-10-6 , respectively. These identifiers distinguish specific geometric configurations critical for chemical differentiation.

Geometric Isomerism: (E,E) vs. (Z,E) Configurations

The (E,E) configuration features trans-oriented double bonds at C9 and C11, resulting in a linear, rigid diene system. In contrast, the (Z,E) isomer adopts a cis configuration at C9 and trans at C11, introducing steric strain near the ester group. These geometric differences influence molecular packing and reactivity, as evidenced by variations in melting points and solubility profiles.

Positional Isomerism in Octadecadienoate Derivatives

Positional isomers, such as methyl octadeca-9,12-dienoate (CAS 112-63-0 ), demonstrate how double-bond placement affects molecular interactions. The 9,11-dienoate’s conjugated system exhibits distinct electronic properties compared to the non-conjugated 9,12 isomer, altering UV absorption spectra and oxidative stability.

Molecular Architecture

Bond Connectivity and Hybridization Analysis

The compound’s backbone comprises 18 carbons with double bonds at C9–C10 and C11–C12. Each double bond consists of sp²-hybridized carbons, creating bond angles of ~120°. The ester group (-COOCH₃) at C1 adopts a planar configuration due to resonance stabilization.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C9–C10 (double bond) | 1.34 Å |

| C11–C12 (double bond) | 1.35 Å |

| C1–O (ester) | 1.21 Å |

| C–C–C (sp² hybrid) | 120° |

Conformational Flexibility of the Diene System

The conjugated diene system restricts rotation, favoring s-cis or s-trans conformations. Nuclear Overhauser Effect (NOE) studies reveal that the (E,E) isomer predominantly adopts an s-trans conformation, minimizing steric hindrance between methyl groups.

Comparative Structural Analysis with Linoleate Derivatives

Unlike methyl linoleate (9,12-dienoate), which has isolated double bonds, the 9,11-dienoate’s conjugation enables extended π-orbital overlap. This structural distinction reduces the energy gap between HOMO and LUMO orbitals, enhancing UV-Vis absorption at ~220 nm.

Spectroscopic Fingerprinting

NMR Spectral Signatures (¹H, ¹³C, DEPT)

- ¹H NMR (CDCl₃) :

- ¹³C NMR :

IR Absorption Characteristics of Ester/Diene Functionalities

- Ester C=O stretch : 1740 cm⁻¹.

- C=C stretches : 1650 cm⁻¹ (conjugated diene).

- OCH₃ symmetric bend : 1170 cm⁻¹.

Mass Fragmentation Patterns in EI-MS

Structure

3D Structure

Properties

CAS No. |

17675-24-0 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl octadeca-9,11-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3 |

InChI Key |

KVIWYYOMPLJRMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Lindlar-Catalyzed Reduction of Methyl Santalbate

The reduction of methyl santalbate (methyl 11-trans-octadecen-9-ynoate) using Lindlar catalyst (palladium on calcium carbonate) and deuterium gas represents a stereoselective route to methyl 9-cis,11-trans-octadecadienoate. This method exploits the partial hydrogenation of the acetylenic bond while preserving the cis configuration at the 9-position.

Reagents and Conditions :

- Catalyst : Lindlar catalyst (5–10 mol%)

- Poison : Quinoline (5–15 mol%)

- Solvent : Benzene or hexane

- Temperature : Room temperature (21–25°C)

- Reaction Time : 4–20 hours

Yield : 65–75% after silver resin chromatography purification.

Isomeric Purity : >99% cis,trans-isomer after column chromatography.

Mechanistic Insight :

The Lindlar catalyst selectively adsorbs deuterium, facilitating syn addition to the triple bond. Quinoline acts as a poison to prevent over-reduction to saturated esters. The conjugated diene system stabilizes intermediates, reducing side reactions.

Limitations :

- Requires isotopic labeling for precise tracking.

- Minor formation of trans,trans-isomers (3–5%) necessitates chromatographic separation.

Epoxidation and Subsequent Reduction

Epoxidation of Methyl Ricinoleate

Methyl ricinoleate (methyl 12-hydroxy-9-cis-octadecenoate) serves as a precursor for synthesizing methyl 9,12-epoxyoctadeca-9,11-dienoate, which is subsequently reduced to the dienoate.

Reagents and Conditions :

- Epoxidation Agent : m-Chloroperbenzoic acid (mCPBA)

- Reduction Agent : Sodium borohydride (NaBH₄)

- Solvent : Dichloromethane (epoxidation), methanol (reduction)

- Temperature : 0–25°C

Yield : 83% purity after epoxidation; 70–80% after reduction.

Key Steps :

- Epoxidation : mCPBA oxidizes the 9,11-diene to a 9,12-epoxide.

- Reduction : NaBH₄ selectively reduces the epoxide to a diol, followed by acid-catalyzed dehydration to restore the diene.

Advantages :

Photosensitized Oxidation of Conjugated Dienes

Singlet Oxygen-Mediated Cyclization

Photosensitized oxidation of methyl octadeca-9,11-dienoate generates a cyclic peroxide (epidioxide), which rearranges to furanoid derivatives under thermal or acidic conditions.

Reagents and Conditions :

- Photosensitizer : Rose Bengal or methylene blue

- Light Source : Visible light (λ = 450–600 nm)

- Solvent : Methanol or ethanol

- Temperature : 25–50°C

Yield : 85–90% cyclic peroxide; 60–70% furanoid ester after rearrangement.

Mechanism :

Singlet oxygen (¹O₂) reacts with the conjugated diene via a [4+2] cycloaddition, forming an endoperoxide. Acidic hydrolysis or thermal treatment induces rearrangement to furans.

Applications :

- Useful for synthesizing bioactive lipid derivatives.

- Limited by competing polymerization at high concentrations.

Chemical Synthesis via Coupling Reactions

Cadiot–Chodkiewicz Coupling

Cross-coupling of (Z)-1-bromohept-1-ene with protected alkynols constructs the conjugated diene backbone.

Reagents and Conditions :

- Catalyst : PdCl₂(PhCN)₂ (2 mol%)

- Co-catalyst : CuI (5 mol%)

- Solvent : Piperidine

- Temperature : Room temperature

Yield : 60–70% after deprotection and oxidation.

Procedure :

- Coupling : (Z)-1-bromohept-1-ene reacts with 1-(2'-tetrahydropyranyloxy)-undec-10-yne.

- Deprotection : Acidic removal of the tetrahydropyranyl group.

- Oxidation : Jones reagent converts the alcohol to the carboxylic acid, followed by esterification.

Advantages :

Alkali Isomerization of Methyl Linoleate

Base-Catalyzed Double-Bond Migration

Methyl linoleate (methyl 9-cis,12-cis-octadecadienoate) undergoes isomerization under alkaline conditions to yield conjugated dienes.

Reagents and Conditions :

- Base : Potassium hydroxide (KOH) or sodium methoxide (NaOMe)

- Solvent : Ethylene glycol or glycerol

- Temperature : 150–180°C

- Reaction Time : 2–4 hours

Yield : 75–85% conjugated dienes (9,11- and 10,12-isomers).

Optimization :

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Lindlar Hydrogenation | 65–75 | >99 | High (cis,trans) | Moderate |

| Epoxidation-Reduction | 70–80 | 83–90 | Moderate | High |

| Photosensitized Oxidation | 60–70 | 85–90 | Low | Low |

| Cadiot–Chodkiewicz | 60–70 | >95 | High (Z,Z) | High |

| Alkali Isomerization | 75–85 | 70–80 | Low | High |

Chemical Reactions Analysis

Photosensitized Oxidation

Methyl octadeca-9,11-dienoate undergoes photosensitized oxidation to form an unsaturated cyclic peroxide (epidioxide) in high yields (~90%) . Key characteristics:

-

Product : Methyl 9,12-epidioxy-octadeca-9,11-dienoate.

-

Rearrangement : The peroxide rearranges to a furanoid ester (e.g., 5-hexyl-2-furaldehyde) under acidic or thermal conditions .

-

Stability : The cyclic peroxide remains intact during bromination and epoxidation but cleaves upon catalytic hydrogenation .

Autoxidation

Autoxidation at 50°C in air produces multiple degradation products :

| Product | Structure | Yield (%) |

|---|---|---|

| 5-Hexyl-2-furaldehyde | Aldehyde with a furan ring | 15 |

| Methyl 8-oxooctanoate | Short-chain oxo-ester | 10 |

| Methyl 13-oxo-9,12-epoxytrideca-9,11-dienoate | Epoxy-dienoate with a ketone group | 12 |

Diels–Alder Reactions

Methyl 9,12-dioxo-octadeca-trans-10-enoate (a derivative) participates in Diels–Alder reactions with dienes :

-

With isoprene : Forms substituted cyclohexene derivatives.

-

With methyl octadeca-trans-9,trans-11-dienoate : Yields a C₃₆ cyclic di-acid after Clemmensen reduction .

-

Key observation : Clemmensen reduction of the cycloadduct produces dihydroisobenzofuran via cyclodehydration .

Nitrosative Breakdown

Reaction with nitrite ions (NO₂⁻) at pH 3–5.5 and 37°C generates novel products :

-

Primary products :

-

Mechanism : Proceeds through nitronitrosooxyhydro(pero)xy intermediates, partitioning between nitro compound formation and chain fission .

Catalytic Hydrogenation

-

Reduction of cyclic peroxide : Cleaves the O–O bond, yielding saturated esters .

-

Selectivity : Hydrogenation preserves the ester functional group while saturating double bonds .

Epoxidation and Bromination

Scientific Research Applications

Methyl octadeca-9,11-dienoate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is known for its potential anticancer properties and is used in studies related to cancer prevention and treatment . Additionally, it is used in the synthesis of other bioactive compounds and in the study of lipid metabolism .

Mechanism of Action

The mechanism of action of methyl octadeca-9,11-dienoate involves its interaction with molecular targets and pathways related to lipid metabolism and cancer cell growth. The compound’s anticancer potential is attributed to its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects the expression of genes related to cell proliferation and survival .

Comparison with Similar Compounds

Methyl octadeca-9,11-dienoate is similar to other conjugated linoleic acid esters, such as methyl 9(Z),11(E)-octadecadienoate and methyl 9(E),11(E)-octadecadienoate . These compounds share similar structures and properties but may differ in their biological activities and applications. This compound is unique due to its specific double-bond configuration, which contributes to its distinct chemical and biological properties .

List of Similar Compounds

- Methyl 9(Z),11(E)-octadecadienoate

- Methyl 9(E),11(E)-octadecadienoate

- 9,12-Octadecadienoic acid, methyl ester (E,E)-

Biological Activity

Methyl octadeca-9,11-dienoate, also known as methyl (9E,11E)-octadeca-9,11-dienoate or trans,trans-9,11-octadecadienoate, is a fatty acid methyl ester characterized by its unique double bond configuration at the 9th and 11th carbon positions. This compound is a minor component found in various animal products and has garnered attention for its potential health benefits and biological activities. This article delves into the biological activity of this compound, exploring its antioxidant properties, effects on fat metabolism, immune function, and inflammation.

- Molecular Formula : C₁₉H₃₄O₂

- Molecular Weight : Approximately 294.47 g/mol

- Structure : Contains two trans double bonds at the 9th and 11th positions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases.

- Antioxidant Activity :

The precise mechanism by which this compound exerts its biological effects remains partially understood. However, it is believed to influence several cellular processes:

- Fat Metabolism : Similar to conjugated linoleic acid (CLA), it may play a role in modulating lipid metabolism.

- Immune Function : The compound may enhance immune responses and reduce inflammation.

- Cellular Signaling : It could affect signaling pathways related to metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Serum Levels :

- Inhibition of Acetylcholinesterase :

- Comparison with Other Fatty Acids :

Applications

This compound has potential applications across various fields:

- Nutraceuticals : As a dietary supplement due to its health benefits.

- Pharmaceuticals : Potential use in formulations aimed at reducing oxidative stress or enhancing cognitive function.

- Food Industry : Utilized for its flavor and stability properties in food products.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl octadeca-9,11-dienoate, and how are they optimized for yield?

- Answer : this compound is synthesized via chemical or enzymatic methods. Chemical synthesis often involves esterification of octadeca-9,11-dienoic acid with methanol under acidic catalysis. Enzymatic approaches, such as hydroxynitrile lyase from Hevea brasiliensis, offer stereoselective advantages for hydroxy derivatives (e.g., 13-hydroxyoctadeca-9,11-dienoate precursors), improving regioselectivity . Yield optimization includes solvent selection (e.g., hexane for lipase-mediated reactions) and temperature control to minimize isomerization .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming double-bond geometry (e.g., ¹H-NMR coupling constants for cis/trans isomers) and hydroxyl group positioning in derivatives . High-Performance Liquid Chromatography (HPLC) with UV/RI detection ensures purity (>98%), while mass spectrometry (MS) verifies molecular weight (e.g., m/z 310.47 for hydroxy derivatives) .

Q. How does this compound participate in lipid oxidation pathways?

- Answer : As a polyunsaturated fatty acid ester, it undergoes autoxidation to form hydroperoxides (e.g., 13-hydroperoxyoctadeca-9,11-dienoate), which decompose into reactive aldehydes (e.g., 4-oxo-2-nonenal). These products are studied in food chemistry using model systems with controlled temperature and oxygen exposure, followed by LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the thermal degradation products of this compound?

- Answer : Discrepancies arise from varying pyrolysis conditions (temperature, catalysts). To reconcile data, use standardized thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile products (e.g., methyl dodecenoate, short-chain aldehydes) and compare degradation profiles with fossil diesel components . Isotopic labeling (e.g., ¹³C) can track fragmentation pathways .

Q. What experimental designs are recommended for studying the enzymatic oxidation kinetics of this compound?

- Answer : Employ stopped-flow spectroscopy to monitor hydroperoxide formation in real-time, using lipoxygenase enzymes. Control variables include pH (optimized for enzyme activity), substrate concentration, and inhibitors (e.g., NDGA for lipoxygenase). Data interpretation should account for competing non-enzymatic oxidation .

Q. How can the stereochemical stability of this compound derivatives be assessed during storage?

- Answer : Use chiral HPLC to track epimerization or isomerization under varying storage conditions (light, temperature). For hydroxy derivatives (e.g., 13-hydroxy isomers), derivatization with chiral reagents (e.g., Mosher’s acid) enhances NMR resolution. Stability studies should include accelerated aging tests (40°C/75% RH for 6 months) .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Answer : Follow OSHA HCS guidelines: use flame-resistant labware (risk code F), avoid inhalation (Xn), and prevent environmental release (N). Store under inert gas (N₂) at -20°C to limit peroxidation. Emergency protocols include P301+P310 (ingestion) and P331 (no induced vomiting) .

Q. How can researchers differentiate between isomers (e.g., 9Z,11E vs. 9E,11E) in this compound mixtures?

- Answer : Gas chromatography with polar columns (e.g., CP-Sil 88) separates geometric isomers based on retention times. Confirm assignments using ¹³C-NMR olefinic carbon shifts (e.g., 9Z,11E: δ 127–130 ppm) and NOESY correlations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.